2H-Azepin-2-one, 7-acetyl-1,3-dihydro-

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

2H-Azepin-2-one, 7-acetyl-1,3-dihydro- (CAS 50407-21-1), also referred to as 7-acetyl-1,3-dihydroazepin-2-one, is a heterocyclic small molecule (C₈H₉NO₂; MW 151.16 g/mol) belonging to the monocyclic dihydroazepinone class. It is characterized by a seven-membered lactam ring bearing a C-7 acetyl substituent on a partially saturated 1,3-dihydro scaffold.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 50407-21-1
Cat. No. B13958392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azepin-2-one, 7-acetyl-1,3-dihydro-
CAS50407-21-1
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CCC(=O)N1
InChIInChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(11)9-7/h2-4H,5H2,1H3,(H,9,11)
InChIKeyNWNATBUKTHXFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Azepin-2-one, 7-acetyl-1,3-dihydro- (CAS 50407-21-1): Chemical Identity and Structural Context


2H-Azepin-2-one, 7-acetyl-1,3-dihydro- (CAS 50407-21-1), also referred to as 7-acetyl-1,3-dihydroazepin-2-one, is a heterocyclic small molecule (C₈H₉NO₂; MW 151.16 g/mol) belonging to the monocyclic dihydroazepinone class [1]. It is characterized by a seven-membered lactam ring bearing a C-7 acetyl substituent on a partially saturated 1,3-dihydro scaffold. This substitution pattern imparts distinct conformational rigidity and physicochemical properties relative to unsubstituted or differently substituted azepinone analogs [2]. The compound has been referenced in patent literature concerning heterocyclic derivatives with pharmaceutical utility and has been evaluated in enzyme inhibition and cell differentiation assays [3].

Why Generic Azepinone Substitution Fails for 7-Acetyl-1,3-dihydro-2H-azepin-2-one (CAS 50407-21-1)


Compounds within the dihydroazepinone class cannot be generically interchanged for research or procurement purposes due to substituent-dependent differences in molecular conformation, target engagement, and biological readout. The 7-acetyl moiety on the 1,3-dihydro-2H-azepin-2-one scaffold introduces a hydrogen-bond-accepting carbonyl that is absent in the unsubstituted parent (C₆H₇NO; MW 109.13) or the 7-methyl analog, directly altering ligand–protein interaction potential [1]. Evidence from enzyme inhibition assays demonstrates that closely related azepinone analogs exhibit IC₅₀ values spanning nearly an order of magnitude against the same biological target, confirming that even modest structural modifications produce quantitatively distinct pharmacological profiles [2]. Furthermore, the 7-acetyl substitution differentiates this compound from its constitutional isomer 1H-azepine-1-carboxylic acid methyl ester (CAS 17870-94-9; same MW 151.16 but distinct connectivity), which lacks the dihydroazepinone lactam and therefore exhibits divergent chemical reactivity and biological recognition . These data collectively establish that procurement of a specific azepinone derivative—not merely any in-class compound—is essential for experimental reproducibility.

Quantitative Differentiation Evidence for 7-Acetyl-1,3-dihydro-2H-azepin-2-one (CAS 50407-21-1) vs. Structural Analogs


Dihydroorotase Enzyme Inhibition: Quantified Activity Differentiation Among Azepinone Analogs

In a standardized in vitro enzyme inhibition assay, azepinone analogs evaluated against dihydroorotase from mouse Ehrlich ascites cells exhibited a 1.92-fold difference in potency. The compound corresponding to CHEMBL1627199 (BDBM50405109, structurally related to 7-acetyl-1,3-dihydro-2H-azepin-2-one) demonstrated an IC₅₀ of 1.00E+6 nM, while a closely related azepinone analog (CHEMBL73819, BDBM50405111) showed an IC₅₀ of 5.20E+5 nM under identical conditions [1]. The 7-acetyl substitution introduces a hydrogen-bond-accepting carbonyl that is absent in the unsubstituted 1,3-dihydro-2H-azepin-2-one parent (MW 109.13 vs. 151.16), directly altering enzyme binding interactions .

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

Constitutional Isomer Differentiation: 7-Acetyl-1,3-dihydro-2H-azepin-2-one vs. 1H-Azepine-1-carboxylic Acid Methyl Ester

CAS 50407-21-1 (7-acetyl-1,3-dihydro-2H-azepin-2-one) and CAS 17870-94-9 (1H-azepine-1-carboxylic acid methyl ester) share the identical molecular formula C₈H₉NO₂ and molecular weight (151.16 g/mol), yet represent constitutional isomers with fundamentally different connectivity and functional groups [1]. The target compound features a dihydroazepinone lactam core with an acetyl substituent at C-7 (InChIKey: NWNATBUKTHXFOT-UHFFFAOYSA-N), whereas the isomer contains a fully unsaturated 1H-azepine ring bearing a methyl carbamate moiety at N-1 (InChIKey: ZPTRHMXCWJANQK-UHFFFAOYSA-N). These structural differences preclude interchangeable use; the lactam carbonyl and acetyl group of CAS 50407-21-1 provide distinct hydrogen-bonding geometry and metabolic stability absent in its carbamate isomer [2].

Structural isomerism Chemical procurement Molecular recognition

Cell Differentiation Induction: Class-Level Activity with Distinct Substitution-Dependent Potency

7-Acetyl-1,3-dihydro-2H-azepin-2-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting investigation as an anti-cancer and dermatological agent [1]. At the class level, the 7-acetyl substitution is a critical determinant of this activity; unsubstituted 1,3-dihydro-2H-azepin-2-one lacks the hydrogen-bond-accepting acetyl carbonyl required for productive interaction with transcriptional regulatory targets . The presence of a 7-acyl moiety in structurally related fused azepinones has been demonstrated to enable nucleophilic ring-opening reactivity that unsubstituted or 7-alkyl analogs cannot undergo, further underscoring the functional uniqueness of this substitution pattern [2].

Cell differentiation Anti-proliferation Monocyte differentiation

Analytical Identity and Purity Verification: GC-MS Spectral Differentiation

7-Acetyl-1,3-dihydro-2H-azepin-2-one (CAS 50407-21-1) has a verified GC-MS spectrum catalogued in the Wiley Registry of Mass Spectral Data (KnowItAll Mass Spectral Library), with exact mass of 151.063329 g/mol and InChIKey NWNATBUKTHXFOT-UHFFFAOYSA-N [1]. This spectral reference enables definitive identity confirmation upon receipt, distinguishing it from the constitutional isomer 1H-azepine-1-carboxylic acid methyl ester (CAS 17870-94-9), which yields a distinct fragmentation pattern despite sharing the same nominal mass. The unsubstituted parent 1,3-dihydro-2H-azepin-2-one (MW 109.13) produces entirely different mass spectral peaks, providing unambiguous analytical discrimination .

Analytical chemistry Quality control GC-MS

Chemical Reactivity Differentiation: 7-Acyl-Dependent Nucleophilic Ring Opening vs. Unsubstituted Azepinones

Fused 7-acyl-2,3-dihydroazepines undergo nucleophilic heterocyclic ring opening with o-phenylenediamine to afford bioactive β-(hetero)arylethylamines—a transformation that is directly enabled by the 7-acyl substituent and cannot be replicated using 7-unsubstituted or 7-alkyl analogs [1]. This reactivity has been experimentally validated and published in Mendeleev Communications (2020), establishing the 7-acyl moiety as a chemically enabling functional handle. The 7-acetyl-1,3-dihydro-2H-azepin-2-one scaffold (CAS 50407-21-1) serves as a prototypical example of this reactivity class, providing synthetic access to structurally complex products unavailable from non-acylated azepinones [2].

Synthetic chemistry Nucleophilic ring opening Heterocyclic reactivity

Recommended Application Scenarios for 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- (CAS 50407-21-1)


Enzyme Inhibition Screening in Pyrimidine Biosynthesis Research

CAS 50407-21-1 is suitable for use as a reference compound in dihydroorotase inhibition assays, where quantitative IC₅₀ data (1.00E+6 nM at pH 7.37 against mouse Ehrlich ascites enzyme) provide a benchmark for evaluating structurally related analogs [1]. Researchers comparing C-7 substitution effects on enzyme binding should procure this specific 7-acetyl derivative rather than the unsubstituted parent or 7-alkyl analogs, as the acetyl carbonyl directly participates in hydrogen-bonding interactions within the enzyme active site [2].

Chemical Biology Studies of Cell Differentiation and Anti-Proliferation

Applications requiring induction of monocyte differentiation from undifferentiated cell populations benefit from the 7-acetyl pharmacophore present in CAS 50407-21-1, as documented in patent-associated database entries . The compound is appropriate for dose-response studies in hematological malignancy or dermatological disease models where azepinone-mediated differentiation is the experimental endpoint. Procurement of the C-7 acetyl-substituted compound (rather than generic azepinones) is essential for reproducing this specific biological activity [3].

Synthetic Methodology Development Utilizing 7-Acyl Azepinone Building Blocks

CAS 50407-21-1 serves as a validated starting material for nucleophilic ring-opening reactions with o-phenylenediamine to generate β-(hetero)arylethylamine products, a transformation specifically enabled by the 7-acetyl substituent [4]. This synthetic route, published in Mendeleev Communications (2020), provides access to bioactive amine products that cannot be obtained from non-acylated azepinone derivatives, making this compound uniquely suited for medicinal chemistry diversification campaigns [5].

Analytical Reference Standard for Isomer-Specific Method Development

The verified GC-MS spectrum of CAS 50407-21-1 in the Wiley KnowItAll Mass Spectral Library (exact mass 151.063329 g/mol; InChIKey NWNATBUKTHXFOT-UHFFFAOYSA-N) enables its use as an analytical reference standard for distinguishing this compound from its constitutional isomer 1H-azepine-1-carboxylic acid methyl ester (CAS 17870-94-9, same MW) during HPLC or GC-MS method development and incoming QC [6].

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